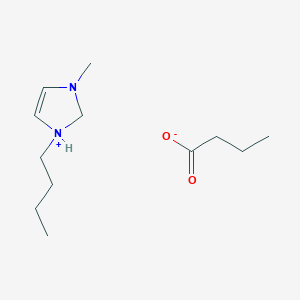
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the butyl and methyl groups on the imidazolium ring enhances its hydrophobicity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate typically involves the alkylation of 1-methylimidazole with butyl halides, followed by anion exchange with butanoic acid. The reaction conditions often include:
Alkylation: 1-Methylimidazole is reacted with butyl bromide or butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete alkylation.
Anion Exchange: The resulting 1-butyl-3-methylimidazolium halide is then subjected to anion exchange with butanoic acid or its sodium salt. This step is usually performed in an aqueous medium to facilitate the exchange process.
Industrial production methods may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols and alkanes.
Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl groups, resulting in the formation of substituted imidazolium salts. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols and amines.
Aplicaciones Científicas De Investigación
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions, including cycloadditions, condensations, and polymerizations. Its unique properties make it an excellent medium for conducting reactions under mild conditions.
Biology: The compound is explored for its potential as a biocompatible solvent in enzymatic reactions and protein crystallization studies. Its low toxicity and high solubility in water make it suitable for biological applications.
Medicine: Research is ongoing to investigate its potential as a drug delivery vehicle and its antimicrobial properties. The ionic nature of the compound allows for the encapsulation and controlled release of therapeutic agents.
Industry: It is used in the development of advanced materials, such as ionic liquid-based electrolytes for batteries and supercapacitors. Its high thermal stability and conductivity make it ideal for energy storage applications.
Mecanismo De Acción
The mechanism by which 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including enzymes, proteins, and cell membranes, through electrostatic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, alter membrane permeability, and facilitate the transport of molecules across biological barriers. The butanoate anion also plays a role in stabilizing the ionic liquid and enhancing its solubility in aqueous and organic solvents.
Comparación Con Compuestos Similares
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion, it is commonly used in organic synthesis and electrochemical applications.
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its high thermal stability and low viscosity, it is used in catalysis and as an electrolyte in batteries.
1-Butyl-3-methylimidazolium acetate: This compound is used as a solvent and catalyst in various chemical reactions, with applications in CO2 capture and biomass processing.
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic properties, making it versatile for a wide range of applications in different fields.
Propiedades
Número CAS |
669772-78-5 |
|---|---|
Fórmula molecular |
C12H24N2O2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
butanoate;1-butyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C8H16N2.C4H8O2/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4(5)6/h6-7H,3-5,8H2,1-2H3;2-3H2,1H3,(H,5,6) |
Clave InChI |
QGYGRQGZDRVWRP-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+]1CN(C=C1)C.CCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)


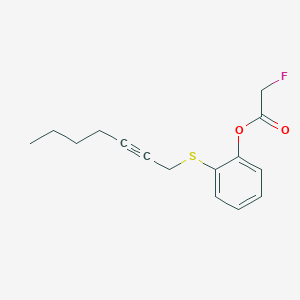
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
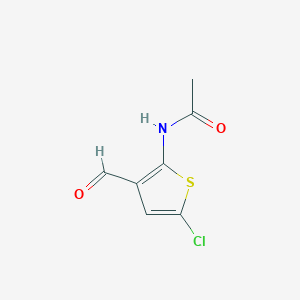
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
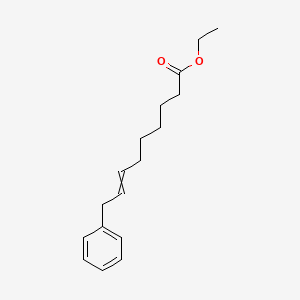
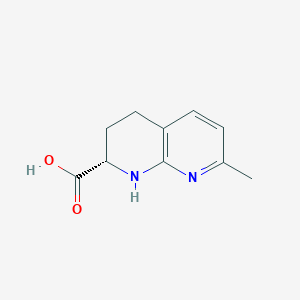
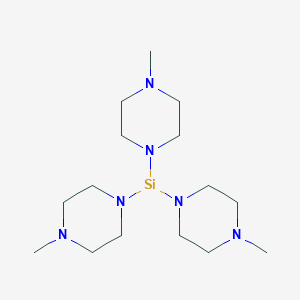
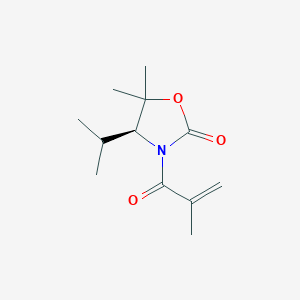
![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)

